molecular formula C9H5F2NO B13218133 5,8-Difluoroquinolin-3-OL

5,8-Difluoroquinolin-3-OL

Cat. No.: B13218133
M. Wt: 181.14 g/mol
InChI Key: LTYCSMXFAPEZQJ-UHFFFAOYSA-N
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Description

5,8-Difluoroquinolin-3-OL is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoroquinolin-3-OL typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which undergoes electrophilic substitution to yield a mixture of fluorinated products, including this compound . Another approach involves cyclization and cycloaddition reactions, as well as nucleophilic displacement of fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 5,8-Difluoroquinolin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .

Scientific Research Applications

5,8-Difluoroquinolin-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Difluoroquinolin-3-OL involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits DNA replication, leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,7-Difluoroquinolin-3-OL

Uniqueness: 5,8-Difluoroquinolin-3-OL is unique due to the specific positioning of the fluorine atoms at the 5 and 8 positions on the quinoline ring. This unique substitution pattern can lead to distinct biological activities and chemical reactivity compared to other fluorinated quinolines .

Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

5,8-difluoroquinolin-3-ol

InChI

InChI=1S/C9H5F2NO/c10-7-1-2-8(11)9-6(7)3-5(13)4-12-9/h1-4,13H

InChI Key

LTYCSMXFAPEZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(C=N2)O)F

Origin of Product

United States

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